1-(4-cyanophenyl)-N-methylmethanesulfonamide
Overview
Description
1-(4-Cyanophenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of a cyanophenyl group attached to a methanesulfonamide moiety
Preparation Methods
The synthesis of 1-(4-cyanophenyl)-N-methylmethanesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with N-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(4-Cyanophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where reagents like alkyl halides can introduce new alkyl groups.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfone, amine, and substituted sulfonamide derivatives.
Scientific Research Applications
1-(4-Cyanophenyl)-N-methylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-cyanophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Cyanophenyl)-N-methylmethanesulfonamide can be compared with other sulfonamide derivatives such as:
4-Cyanobenzenesulfonamide: Lacks the N-methyl group, which can influence its reactivity and biological activity.
N-Methylbenzenesulfonamide:
N-Methylmethanesulfonamide: Lacks the aromatic ring, which significantly alters its chemical behavior and uses.
The uniqueness of this compound lies in the combination of the cyanophenyl and N-methyl groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-cyanophenyl)-N-methylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11-14(12,13)7-9-4-2-8(6-10)3-5-9/h2-5,11H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAYQWWKIGFZQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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